Dimethyl ethylphosphonite

Description

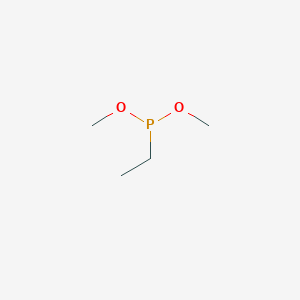

Dimethyl ethylphosphonite (CAS 15715-42-1) is an organophosphorus compound with the molecular formula C₄H₁₁O₂P. Structurally, it consists of a phosphorus atom bonded to an ethyl group (-C₂H₅) and two methoxy groups (-OCH₃), forming a phosphonite ester (P(III) oxidation state). Its IUPAC name is O,O-Dimethyl ethylphosphonite, and it is also known as Ethyldimethoxyphosphine .

Phosphonites like this compound are key intermediates in organic synthesis, particularly in the preparation of phosphorus-containing ligands and agrochemicals. Their reactivity stems from the nucleophilic phosphorus center, which participates in Michaelis-Arbuzov and other phosphorylation reactions .

Properties

CAS No. |

15715-42-1 |

|---|---|

Molecular Formula |

C4H11O2P |

Molecular Weight |

122.1 g/mol |

IUPAC Name |

ethyl(dimethoxy)phosphane |

InChI |

InChI=1S/C4H11O2P/c1-4-7(5-2)6-3/h4H2,1-3H3 |

InChI Key |

QQDAHIFJAGPFAF-UHFFFAOYSA-N |

SMILES |

CCP(OC)OC |

Canonical SMILES |

CCP(OC)OC |

Synonyms |

ethyl-dimethoxy-phosphane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares dimethyl ethylphosphonite with structurally related organophosphorus compounds:

Key Structural Differences :

- Phosphorus oxidation state : Phosphonites (P(III)) vs. phosphates (P(V)).

- Substituent effects : Ethyl/methoxy groups in this compound vs. chloro groups in dichloro methyl phosphite, which increase electrophilicity .

- Steric hindrance : Diethyl methylphosphonite has bulkier ethoxy groups compared to this compound, affecting reaction kinetics .

Q & A

Q. How can dimethyl ethylphosphonite be unambiguously identified in laboratory settings?

this compound (CAS RN: 15715-42-1) should be identified via a combination of spectral and structural analyses. Key identifiers include:

Q. What are the critical safety protocols for handling this compound?

Refer to SDS guidelines:

- Personal protective equipment (PPE) : Use nitrile gloves, vapor-resistant goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation (flammable liquid; vapor forms explosive mixtures) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What are the standard synthetic routes for this compound?

Common methods include:

- Transesterification : React ethylphosphonous acid with methanol under anhydrous conditions.

- Halide substitution : Substitute ethylphosphonous dichloride with methoxide ions .

- Monitor purity via gas chromatography (GC) to detect residual solvents .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in organophosphorus reactions?

Steric hindrance from the ethyl group reduces nucleophilicity at the phosphorus center compared to smaller analogs (e.g., dimethyl methylphosphonate). Electronic effects:

- Reaction with carbonyls : Forms phosphonate adducts via Arbuzov-like mechanisms, but slower kinetics due to ethyl’s inductive effect .

- Thermodynamic data : ΔrH° for hydrolysis is +15.2 kJ/mol (NIST), requiring controlled conditions to avoid exothermic decomposition .

Q. What analytical techniques resolve contradictions in product distributions from reactions involving this compound?

Example: In reactions with cyclic ketones (e.g., cyclohexanedione), product ratios (8:9:10) vary with temperature and alkyl chain branching.

- Reversible intermediates : Use low-temperature NMR to trap intermediates like oxaphosphorane .

- Kinetic vs. thermodynamic control : Vary reaction time and temperature; analyze via HPLC with UV detection .

Q. How can computational modeling improve the design of this compound-based catalysts?

- DFT calculations : Optimize transition states for ligand-exchange reactions (e.g., with Pd catalysts).

- Solvent effects : Simulate polarity impacts using COSMO-RS models to predict reaction yields .

- Validate with experimental data (e.g., X-ray crystallography of metal-phosphonite complexes) .

Q. What methodologies address discrepancies in toxicity assessments of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.